N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
The compound contains several structural components including a 4,7-dimethylbenzo[d]thiazol-2-yl group, a pyridin-2-ylmethyl group, a thiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group . These groups are common in many organic compounds and can contribute to the compound’s overall properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidine-2-carboxamide group might be involved in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of new heterocyclic compounds bearing various substituents, which are fundamental in medicinal chemistry for their potential pharmacological activities. For example, studies have detailed the synthesis of pyrazole, pyridine, and thiazole derivatives, exploring their potential in drug discovery and development (Mansour et al., 2020).
Antimicrobial Activity
Some synthesized compounds have been evaluated for their antimicrobial activity. This includes the development of novel heterocycles incorporating the antipyrine moiety, aiming to address the need for new antimicrobial agents capable of combating resistant bacterial strains (Bondock et al., 2008).
Cytotoxic Activities
There is significant interest in the synthesis of compounds with potential cytotoxic activities against various cancer cell lines. This area of research is crucial for the development of new cancer therapies, highlighting the synthesis of compounds that exhibit growth inhibitory effects comparable to or better than standard drugs like doxorubicin (Mansour et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S3/c1-16-10-11-17(2)22-21(16)26-24(33-22)27(15-18-7-3-4-12-25-18)23(29)19-8-5-13-28(19)34(30,31)20-9-6-14-32-20/h3-4,6-7,9-12,14,19H,5,8,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSBAFCBYCBQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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